molecular formula C17H15F3O B1343519 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898781-19-6

3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1343519
M. Wt: 292.29 g/mol
InChI Key: DATTYKXRKRFQQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone involves various chemical reactions. For instance, the synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenylphosphoranylidenebutanylidene)pent-2-enedioate, which shares a similar structural motif, was achieved through the reaction of methyl 2-perfluoroalkynoates with methyl 5-oxo-4-(triphenylphosphoranylidene)hex-2-enoate at low temperatures. This process included an intramolecular elimination step to yield the final product . Additionally, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone through bromination, amination, cyclization, and acidification indicates the complexity and multi-step nature of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure and packing of compounds with similar structural features, such as 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, have been characterized by various spectroscopic methods. These structures are stabilized by hydrogen bonds, such as C–H...F and C–H...π interactions, which are crucial for the formation of supramolecular structures like Piedfort Units and two-dimensional networks . The crystal structures of related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, also exhibit weak C-H...O hydrogen bonds that contribute to the formation of dimers and larger supramolecular assemblies .

Chemical Reactions Analysis

The reactivity of dimethylphenyl compounds can be inferred from studies on similar molecules. For example, the nitration of 3,4-dimethylphenol with nitrogen dioxide leads to various nitrated products, indicating that the methyl groups can influence the reactivity and the position of electrophilic substitution on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the synthesis and properties of fluorinated polyimides from a diamine containing a 3,5-dimethylphenyl group revealed that the introduction of fluorine atoms and methyl groups can significantly affect the solubility, thermal stability, and optical properties of the resulting polymers. These polyimides exhibited excellent solubility in various organic solvents, high thermal stability, and transparency in the visible light region, along with low dielectric constants and moisture absorption . Similarly, the spectroscopic properties, including enol-keto tautomerism, of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were investigated, demonstrating the influence of intramolecular hydrogen bonding on the stability and electronic properties of the molecule .

Scientific Research Applications

Synthesis and Properties of Advanced Polymers

A study by Shi et al. (2017) presented the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. These membranes exhibited high hydroxide conductivity and good chemical stability, suggesting their potential application in fuel cells and other electrochemical devices Shi et al., 2017.

Development of High-Performance Polymers

Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers showed excellent solubility, thermal stability, and low dielectric constants, making them suitable for use in electronic and optoelectronic applications Shang et al., 2012.

Fluorination Techniques

Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, demonstrating a method to introduce fluorine atoms into organic molecules. This technique could be pivotal in synthesizing fluorinated compounds with enhanced properties for pharmaceuticals and agrochemicals Koudstaal & Olieman, 2010.

Advanced Materials for Photoelectric and Microelectronic Applications

Wang et al. (2009) reported on the synthesis and properties of fluorinated poly(ether ketone imide)s based on a new unsymmetrical and concoplanar diamine. These materials exhibited high optical transparency, low dielectric constants, and excellent thermal stability, suggesting their suitability for photoelectric and microelectronic materials Wang et al., 2009.

Organic Light-Emitting Diodes (OLEDs)

Rothmann et al. (2010) developed donor-substituted 1,3,5-triazines as host materials for blue phosphorescent organic light-emitting diodes. This work highlights the importance of molecular design in developing efficient OLED materials with high performance Rothmann et al., 2010.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATTYKXRKRFQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644922
Record name 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898781-19-6
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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